

Protocol for Determining the ATPase Activity of Bacteriophage T4 gp17

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Compound of Interest		
Compound Name:	GP17	
Cat. No.:	B607717	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for measuring the ATPase activity of the bacteriophage T4 large terminase protein, **gp17**. As a crucial component of the viral DNA packaging motor, **gp17** utilizes the energy from ATP hydrolysis to drive the translocation of the viral genome into the prohead.[1] Understanding the enzymatic activity of **gp17** is fundamental for elucidating the mechanism of viral replication and for the development of novel antiviral therapeutics targeting this essential process. The protocol described herein utilizes the sensitive malachite green assay to colorimetrically detect the release of inorganic phosphate (Pi) resulting from ATP hydrolysis.

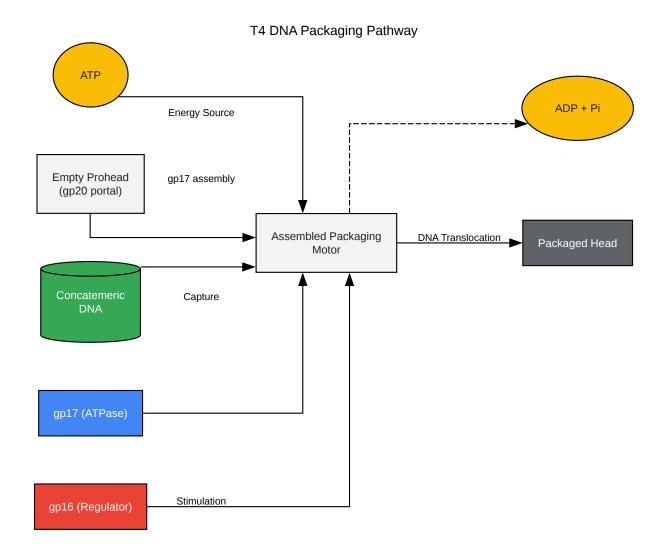
Principle of the Assay

The malachite green assay is a well-established method for the quantification of inorganic phosphate. In an acidic solution, malachite green forms a complex with molybdate, which then binds to free orthophosphate. This binding results in a significant color change from a yellow-gold to a green-blue, with the absorbance of the final complex being directly proportional to the concentration of phosphate in the sample. This assay is highly sensitive and suitable for measuring the low levels of ATPase activity often associated with purified motor proteins.



Key Signaling Pathway: T4 DNA Packaging

The bacteriophage T4 DNA packaging motor is a sophisticated nanomachine responsible for encapsulating the viral genome. The core components of this motor are the large terminase subunit (gp17), the small terminase subunit (gp16), and the portal protein (gp20) which forms a channel at a unique vertex of the prohead. The process is initiated by the assembly of a pentameric gp17 motor onto the gp20 portal. The small terminase, gp16, plays a crucial regulatory role by stimulating the ATPase activity of gp17, a necessary step for the motor to begin translocating DNA.[2] The motor then captures the concatemeric viral DNA and, fueled by the hydrolysis of ATP by gp17, packages the DNA into the empty prohead until it is full.





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Caption: T4 DNA Packaging Pathway.

Experimental Protocols Reagents and Buffers

- Purified gp17 Protein: Store at -80°C in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol).
- Purified gp16 Protein (optional, for stimulation studies): Store under similar conditions to gp17.
- ATPase Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
 Prepare fresh and keep on ice.
- ATP Stock Solution (100 mM): Dissolve high-purity ATP in nuclease-free water, adjust pH to 7.0 with NaOH, and store in aliquots at -20°C.
- Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water.
- Malachite Green Reagent B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.
- Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B.
 Prepare fresh just before use and keep in the dark.
- Phosphate Standard (1 mM): Use a commercially available phosphate standard solution or prepare from KH₂PO₄.
- Nuclease-free water
- 96-well clear flat-bottom microplate

Procedure

The following protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.



gp17 ATPase Activity Assay Workflow Preparation Prepare Assay Buffer, Thaw and Dilute Prepare Phosphate ATP, and Malachite Green Standard Curve gp17 (and gp16) Working Solution Reaction Set up reactions in 96-well plate: - Assay Buffer - gp17 (+/- gp16, +/- DNA) - Water Initiate reaction by adding ATP Incubate at 37°C (e.g., 30 minutes) Detection Stop reaction by adding Malachite Green Working Solution Incubate at room temperature for 20 minutes (color development) Measure Absorbance Data Analysis Calculate Pi concentration from Standard Curve

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Caption: gp17 ATPase Activity Assay Workflow.

Determine Specific Activity (nmol Pi/min/mg gp17)



1. Preparation of Phosphate Standard Curve:

- Prepare a series of dilutions of the 1 mM Phosphate Standard in nuclease-free water to generate standards ranging from 0 to 50 μ M (e.g., 0, 5, 10, 20, 30, 40, 50 μ M).
- Add 80 µL of each standard dilution to separate wells of the 96-well plate.
- Add 20 μL of the Malachite Green Working Solution to each standard well.
- Incubate at room temperature for 20 minutes to allow for color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Plot the absorbance values against the corresponding phosphate concentrations to generate a standard curve.

2. ATPase Assay Reaction:

• In the wells of a 96-well plate, prepare the reaction mixtures as described in the table below. It is recommended to perform each reaction in triplicate.

Component	Basal Activity	Stimulated Activity (+gp16)	DNA Effect	Control (No Enzyme)
Nuclease-free Water	X μL	X μL	Χ μL	Χ μL
10X ATPase Assay Buffer	5 μL	5 μL	5 μL	5 μL
Purified gp17	ΥμL	YμL	Υ μL	0 μL
Purified gp16	0 μL	ZμL	0 μL	0 μL
DNA (e.g., 1 μg/ μL)	0 μL	0 μL	W μL	0 μL
Total Volume	45 μL	45 μL	45 μL	45 μL



- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 5 μ L of 10 mM ATP to each well (final concentration of 1 mM).
- Incubate the plate at 37°C for a set period (e.g., 30 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
- 3. Detection of Phosphate Release:
- Stop the reaction by adding 20 μL of the Malachite Green Working Solution to each well.
- Incubate at room temperature for 20 minutes to allow for color development.
- Measure the absorbance at 620 nm.
- 4. Data Analysis:
- Subtract the absorbance of the "No Enzyme" control from all other absorbance readings.
- Use the equation from the linear regression of the phosphate standard curve to determine the concentration of phosphate (in μM) released in each reaction.
- Calculate the specific activity of gp17 using the following formula:

Specific Activity (nmol Pi/min/mg) = ([Pi] (μ M) * Reaction Volume (L)) / (Incubation Time (min) * Amount of **gp17** (mg))

Data Presentation

The following tables summarize representative quantitative data for the ATPase activity of **gp17** under different conditions, as reported in the literature.

Table 1: Kinetic Parameters of gp16-Stimulated gp17 ATPase Activity

Parameter	Value
Km for ATP	~150 µM
kcat	~400 min ⁻¹



Data is representative and may vary based on experimental conditions.

Table 2: Specific Activity of gp17 Under Various Conditions

Condition	Specific Activity (nmol Pi/min/mg gp17)	Fold Stimulation
Basal (gp17 alone)	~20-40	1
+ gp16	~2000-4000	~50-100
+ DNA	Modest Stimulation	~1.5 - 2
+ gp16 + DNA	Synergistic Stimulation	>100

Note: The specific activity values are approximate and can be influenced by factors such as protein purity, buffer composition, and temperature.

Troubleshooting



Issue	Possible Cause	Solution
High background in "No Enzyme" control	Phosphate contamination in reagents.	Use high-purity, nuclease-free water and reagents. Prepare fresh buffers.
Low or no ATPase activity	Inactive enzyme.	Ensure proper storage and handling of gp17. Avoid repeated freeze-thaw cycles. Verify protein concentration.
Suboptimal assay conditions.	Optimize incubation time, temperature, and ATP concentration.	
Non-linear standard curve	Inaccurate dilutions.	Prepare fresh standards and carefully perform serial dilutions.
Reagent instability.	Prepare Malachite Green Working Solution fresh before each use.	
High variability between replicates	Pipetting errors.	Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation times.	Use a multichannel pipette to start and stop reactions simultaneously.	

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References

• 1. researchgate.net [researchgate.net]



- 2. researchgate.net [researchgate.net]
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